D(+)-Xylose

Description

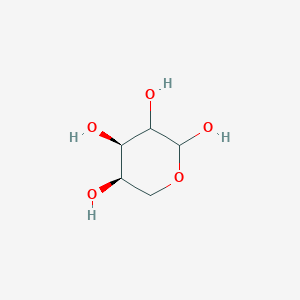

Structure

2D Structure

3D Structure

Properties

CAS No. |

1114-34-7; 58-86-6 |

|---|---|

Molecular Formula |

C5H10O5 |

Molecular Weight |

150.13 |

IUPAC Name |

(4R,5R)-oxane-2,3,4,5-tetrol |

InChI |

InChI=1S/C5H10O5/c6-2-1-10-5(9)4(8)3(2)7/h2-9H,1H2/t2-,3-,4?,5?/m1/s1 |

InChI Key |

SRBFZHDQGSBBOR-LRVBXBKUSA-N |

SMILES |

C1C(C(C(C(O1)O)O)O)O |

solubility |

not available |

Origin of Product |

United States |

Foundational & Exploratory

A Technical Guide to the Physicochemical Properties of D(+)-Xylose for Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of D(+)-Xylose, a pentose (B10789219) sugar of significant interest in various research and development fields, including biofuel production, food science, and biopharmaceutical development. This document details quantitative data, experimental methodologies, and relevant biological pathways to support its application in a research context.

Core Physicochemical Properties of this compound

This compound, also known as wood sugar, is an aldopentose monosaccharide.[1] Its physical and chemical characteristics are crucial for its handling, application, and analysis in experimental settings.

Quantitative Data Summary

The key physicochemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₀O₅ | [2][3] |

| Molecular Weight | 150.13 g/mol | [2][4] |

| Appearance | White crystalline powder or monoclinic needles/prisms | [2][5][6] |

| Taste | Very sweet (approx. 40% of sucrose) | [2][5] |

| Melting Point | 144 - 158 °C (range from various sources) | [1][2][4][5][6][7] |

| Density | 1.525 g/cm³ (at 20 °C) | [2][5] |

| pKa | 12.14 (at 18 °C) | [2] |

| Stability | Stable at room temperature. Incompatible with strong oxidizing agents. | [4][5] |

Table 2: Solubility Data

| Solvent | Solubility | Temperature | Source(s) |

| Water | Highly soluble (1 g dissolves in 0.8 mL) | 20 °C | [2][5] |

| Ethanol (Hot) | Soluble | - | [2][5] |

| Ethanol (Cold) | Slightly soluble | - | [5] |

| Methanol | Soluble, increases with temperature | 298–353 K | [8] |

| Methanol/Water Mixtures | Solubility increases with water content | 298–353 K | [8] |

| Pyridine | Soluble | - | [2][5] |

| Ether | Insoluble | - | [5] |

Table 3: Optical Activity

| Parameter | Value | Conditions | Source(s) |

| Specific Rotation [α] | Initial: +92°Equilibrium: +18.6° to +21.0° | 20 °C, D-line (589 nm), c=10 in H₂O | [2][3][6] |

| Chirality | Dextrorotatory (+) | - | [9] |

Experimental Protocols

Accurate determination of physicochemical properties is fundamental to research. The following sections detail standard methodologies for key properties of this compound.

Protocol 1: Determination of Solubility

This protocol outlines a method to determine the solubility of D-Xylose in a given solvent, such as water, at a specific temperature.[10][11][12]

Materials:

-

This compound

-

Solvent (e.g., distilled water)

-

Beakers or flasks

-

Magnetic stirrer and stir bar (or stirring rod)

-

Analytical balance

-

Temperature-controlled water bath or hot plate

-

Thermometer

Methodology:

-

Preparation: Measure a precise volume of the solvent (e.g., 100 mL) into a beaker. Place the beaker in a temperature-controlled bath and allow it to equilibrate to the desired temperature (e.g., 25 °C).[11]

-

Incremental Addition: Weigh a small, known amount of D-Xylose and add it to the solvent while stirring continuously.[11]

-

Dissolution: Allow the solute to completely dissolve before adding the next increment.

-

Saturation Point: Continue adding small, weighed increments of D-Xylose until a point is reached where the solid no longer dissolves, and a small amount of undissolved solid remains at the bottom of the beaker even after prolonged stirring. This indicates a saturated solution.

-

Calculation: Record the total mass of D-Xylose added to reach saturation. The solubility is expressed as grams of solute per 100 mL or 100 g of solvent at that specific temperature.

Protocol 2: Determination of Melting Point

The capillary method is a standard technique for determining the melting point of a crystalline solid.[13][14][15]

Materials:

-

This compound, finely powdered

-

Capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Mortar and pestle (optional, for powdering)

Methodology:

-

Sample Preparation: Ensure the D-Xylose sample is completely dry and finely powdered.

-

Loading the Capillary Tube: Tap the open end of a capillary tube into the powdered sample to collect a small amount of solid. Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 2-3 mm.[16]

-

Instrument Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.[13]

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.[14]

-

Accurate Determination: Heat the block at a medium rate until the temperature is about 15-20 °C below the expected melting point. Then, reduce the heating rate to 1-2 °C per minute to ensure thermal equilibrium.[16]

-

Observation and Recording: Record the temperature at which the first droplet of liquid appears (the beginning of the melting range). Continue heating slowly and record the temperature at which the last crystal melts (the end of the melting range). A pure substance will have a sharp melting range of 1-2 °C.[14][17]

Protocol 3: Determination of Optical Rotation

Optical rotation is measured using a polarimeter and is a critical parameter for chiral molecules like D-Xylose.[9][18][19]

Materials:

-

This compound

-

High-purity solvent (e.g., distilled water)

-

Volumetric flask

-

Analytical balance

-

Polarimeter

-

Polarimeter cell (sample tube), typically 1 decimeter (dm) in length

Methodology:

-

Solution Preparation: Accurately weigh a specific amount of D-Xylose (e.g., 1.000 g). Dissolve it in the solvent in a volumetric flask (e.g., 20 mL) to create a solution of known concentration (c), expressed in g/mL.[9]

-

Instrument Calibration: Turn on the polarimeter and allow the light source (typically a sodium D-line lamp) to warm up. Calibrate the instrument to zero by filling the polarimeter cell with the pure solvent and placing it in the instrument.[20]

-

Sample Measurement: Rinse the polarimeter cell with the prepared D-Xylose solution, then fill it, ensuring no air bubbles are present. Place the filled cell in the polarimeter.[20]

-

Record Observed Rotation: Measure and record the observed rotation (α) in degrees. A positive (+) value indicates dextrorotation (to the right), while a negative (-) value indicates levorotation (to the left).[9]

-

Calculate Specific Rotation: Use the following formula to calculate the specific rotation [α]: [α] = α / (l × c) Where:

-

α is the observed rotation in degrees.

-

l is the path length of the cell in decimeters (dm).[19]

-

c is the concentration of the solution in g/mL.[19] Note: D-Xylose exhibits mutarotation in solution, meaning its optical rotation changes over time as it equilibrates between its anomeric forms. Measurements are typically taken after an equilibrium period (e.g., 18 hours).[2][6]

-

Metabolic and Signaling Pathways in Research

D-Xylose serves as a carbon source for many microorganisms and its metabolic pathways are a major focus of metabolic engineering. It also interacts with signaling pathways in various organisms, including those relevant to drug development.

D-Xylose Metabolic Pathways

Microorganisms utilize several distinct pathways to metabolize D-Xylose. The two most common are the Isomerase and the Oxido-reductase pathways.[21][22]

-

Isomerase Pathway: Primarily found in prokaryotes (bacteria), this pathway involves the direct conversion of D-Xylose to D-Xylulose by the enzyme xylose isomerase (XI). D-Xylulose is then phosphorylated to D-Xylulose-5-phosphate, which enters the central Pentose Phosphate Pathway (PPP).[21][23]

-

Oxido-reductase Pathway: Common in eukaryotic microorganisms like yeast, this two-step pathway first reduces D-Xylose to xylitol (B92547) using xylose reductase (XR). Xylitol is then oxidized to D-Xylulose by xylitol dehydrogenase (XDH). D-Xylulose is subsequently phosphorylated to enter the PPP.[21][22]

-

Oxidative Pathways: Some bacteria utilize oxidative pathways, such as the Weimberg and Dahms pathways.[21][24] The Weimberg pathway oxidizes D-Xylose to α-ketoglutarate, an intermediate of the Krebs cycle, bypassing the need for ATP for initial sugar activation.[21][25]

D-Xylose and Sugar Signaling in Saccharomyces cerevisiae

In the model eukaryote S. cerevisiae (baker's yeast), D-Xylose utilization is inefficient compared to D-Glucose.[26][27] This is partly due to how D-Xylose interacts with the yeast's native glucose-sensing pathways, which are critical for regulating metabolism and growth.

-

Snf3p/Rgt2p Pathway: Senses extracellular glucose to regulate the expression of hexose (B10828440) transporters. D-Xylose appears to be weakly sensed by this pathway.[26][28]

-

SNF1/Mig1p Pathway: Activated by the absence of glucose, this pathway upregulates genes for utilizing alternative carbon sources. Intracellular metabolites from D-Xylose metabolism can influence this pathway, often triggering a response similar to low glucose levels or carbon limitation.[26][28]

-

cAMP/PKA Pathway: Regulates growth, metabolism, and stress response. It responds to both extracellular and intracellular glucose signals. D-Xylose metabolism results in a weaker activation of this pathway compared to glucose.[26][28]

Understanding these interactions is a key target for metabolic engineering to improve xylose fermentation in industrial biotechnology.[27]

D-Xylose in Mammalian Cells

In mammalian cells, D-Xylose is not a primary metabolite. However, it can be transported into cells via facilitated diffusion, likely using glucose transporters.[29] This property allows it to be used as a research tool, for instance, as a non-metabolizable or slowly-metabolized analogue of D-glucose to study transport kinetics.[29] There is also evidence that D-Xylose may influence glucose transport systems in myocytes.[30] Its primary endogenous role is structural, serving as a critical linkage sugar in the synthesis of proteoglycans, a process initiated by protein xylosyltransferases.[1]

References

- 1. Xylose - Wikipedia [en.wikipedia.org]

- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. XYLOSE [sdfine.com]

- 4. D XYLOSE - Ataman Kimya [atamanchemicals.com]

- 5. chembk.com [chembk.com]

- 6. 58-86-6・this compound・244-00302・248-00305[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 7. 41247-05-6 CAS MSDS (D-(+)-XYLOSE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. jpdb.nihs.go.jp [jpdb.nihs.go.jp]

- 10. scribd.com [scribd.com]

- 11. solubilityofthings.com [solubilityofthings.com]

- 12. meaningfulmaths.nt.edu.au [meaningfulmaths.nt.edu.au]

- 13. Determination of Melting Point [wiredchemist.com]

- 14. chem.ucalgary.ca [chem.ucalgary.ca]

- 15. mt.com [mt.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. chm.uri.edu [chm.uri.edu]

- 18. Basics of polarimetry | Anton Paar Wiki [wiki.anton-paar.com]

- 19. masterorganicchemistry.com [masterorganicchemistry.com]

- 20. google.com [google.com]

- 21. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 22. mdpi.com [mdpi.com]

- 23. researchgate.net [researchgate.net]

- 24. encyclopedia.pub [encyclopedia.pub]

- 25. researchgate.net [researchgate.net]

- 26. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]

- 27. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 28. academic.oup.com [academic.oup.com]

- 29. [D-xylose transport in cultured mammalian cells] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. Xylose: absorption, fermentation, and post-absorptive metabolism in the pig - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Structure and Stereoisomerism of D(+)-Xylose

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structural and stereochemical properties of D(+)-Xylose, a pentose (B10789219) sugar of significant interest in various scientific and pharmaceutical fields. The document details its linear and cyclic forms, explores its relationships with other stereoisomers, and presents relevant physicochemical data and established experimental protocols for its analysis.

Molecular Structure of this compound

This compound is an aldopentose, a monosaccharide containing five carbon atoms and an aldehyde functional group in its acyclic form.[1][2] Its chemical formula is C₅H₁₀O₅, with a molar mass of 150.13 g/mol .[1][2] First isolated from wood by Finnish scientist Koch in 1881, it is one of the most abundant sugars in nature, primarily as a major constituent of hemicellulose xylan.[1]

Open-Chain Structure: Fischer Projection

In its linear form, D-Xylose possesses three chiral centers (at carbons 2, 3, and 4), which gives rise to its specific stereochemistry. The "D" designation indicates that the hydroxyl (-OH) group on the chiral carbon furthest from the aldehyde group (C4) is positioned on the right side in its Fischer projection.

Cyclic Structures: Haworth and Chair Projections

In aqueous solutions, monosaccharides with five or more carbons, like D-Xylose, predominantly exist in cyclic forms.[3] This occurs through an intramolecular hemiacetal formation, where a hydroxyl group attacks the aldehyde carbon (C1). For D-Xylose, the hydroxyl group on C4 or C5 can perform this attack, leading to the formation of five-membered (furanose) or six-membered (pyranose) rings, respectively. The pyranose form is the most thermodynamically stable and common.

This cyclization creates a new chiral center at the former aldehyde carbon (C1), known as the anomeric carbon. This results in two distinct stereoisomers called anomers :

-

α-D-Xylopyranose: The hydroxyl group on the anomeric carbon is on the opposite side of the ring from the CH₂OH group (C5).

-

β-D-Xylopyranose: The hydroxyl group on the anomeric carbon is on the same side of the ring as the CH₂OH group (C5).

In solution, these forms are in equilibrium with the open-chain form in a process called mutarotation.[3] The Haworth projection is a common way to represent these cyclic structures, showing the ring as a planar hexagon.[3][4] For a more accurate representation of the three-dimensional conformation, the chair conformation is used, which depicts the puckered nature of the pyranose ring.[5]

Stereoisomerism of this compound

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. With three chiral centers, there are 2³ = 8 possible stereoisomers for aldopentoses, which exist as four pairs of enantiomers.[6][7][8][9]

Enantiomers

The enantiomer of this compound is L(-)-Xylose . Enantiomers are non-superimposable mirror images of each other. In the Fischer projection of L-Xylose, the orientations of the hydroxyl groups at all chiral centers are inverted compared to D-Xylose.

Diastereomers and Epimers

Diastereomers are stereoisomers that are not mirror images of each other.[10] The other D-aldopentoses—D-Ribose , D-Arabinose , and D-Lyxose —are all diastereomers of D-Xylose.[7][8][9]

Epimers are a specific type of diastereomer that differ in configuration at only one chiral center.[6][10]

-

C2 Epimer: D-Lyxose is the C2 epimer of D-Xylose.

-

C3 Epimer: D-Arabinose is the C3 epimer of D-Xylose.

-

C4 Epimer: There is no common named C4 epimer of D-Xylose among the naturally occurring D-aldopentoses.

The following diagram illustrates the stereochemical relationships between the D-aldopentoses.

Physicochemical Data

The quantitative properties of this compound are essential for its application in research and development.

| Property | Value | Reference |

| Molecular Formula | C₅H₁₀O₅ | [1][11] |

| Molar Mass | 150.13 g/mol | [1][2] |

| Appearance | White crystalline powder, monoclinic needles or prisms | [1][2] |

| Melting Point | 144-145 °C or 153-154 °C | [2][12] |

| Density | 1.525 g/cm³ (20 °C) | [1] |

| Specific Rotation [α]D²⁰ | +18.7° to +19.0° (initial, in water) changing to +19.0° to +21.0° (after 18hr) | [3][12] |

| Solubility | Soluble in water | [1][11] |

Experimental Protocols for Structural Analysis

The structural elucidation and differentiation of D-Xylose and its stereoisomers rely on several key analytical techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the separation and quantification of monosaccharides.[13]

-

Objective: To separate and quantify D-Xylose from a mixture of other monosaccharides.

-

Principle: Separation is based on the differential partitioning of analytes between a stationary phase (column) and a mobile phase. For sugars, hydrophilic interaction liquid chromatography (HILIC) or amino-bonded columns are often used.[13]

-

Methodology:

-

Sample Preparation: If the sample is a polysaccharide, it must first be hydrolyzed (e.g., using trifluoroacetic acid) to release the constituent monosaccharides. The sample is then neutralized and filtered.

-

Derivatization (Optional but Recommended): To enhance detection sensitivity, especially for UV detectors, monosaccharides can be derivatized. A common agent is 1-phenyl-3-methyl-5-pyrazolone (PMP).[13]

-

Chromatographic Conditions:

-

Column: Amino-bonded (e.g., NH₂) or HILIC column.[13]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water (or a buffer like phosphate (B84403) buffer) is typically used. For example, an isocratic elution with 82% acetonitrile and 18% phosphate buffer can achieve separation of common monosaccharides.[13]

-

Detector: Refractive Index (RI) detector for underivatized sugars or a UV/Fluorescence detector for derivatized sugars.[13]

-

-

Data Analysis: The retention time of the peak corresponding to D-Xylose is compared to a known standard. Quantification is achieved by integrating the peak area and comparing it against a calibration curve generated from standards of known concentrations.

-

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for compositional analysis, especially for volatile derivatives of monosaccharides.[13][14]

-

Objective: To identify and quantify D-Xylose in a complex biological sample.

-

Principle: The sample is derivatized to make the sugars volatile. The derivatives are then separated by gas chromatography based on their boiling points and interactions with the column's stationary phase. The separated components are then ionized and fragmented in the mass spectrometer, producing a unique mass spectrum for identification.

-

Methodology:

-

Hydrolysis: As with HPLC, polysaccharides are first hydrolyzed.

-

Derivatization: A two-step process is common:

-

Reduction: The aldehyde group is reduced to an alcohol (e.g., with sodium borohydride) to prevent the formation of multiple anomeric peaks.

-

Acetylation: The hydroxyl groups are acetylated (e.g., with acetic anhydride) to form volatile alditol acetates.

-

-

GC Conditions:

-

Column: A capillary column with a non-polar or moderately polar stationary phase (e.g., DB-5 or DB-225).

-

Temperature Program: A temperature gradient is used to elute the different sugar derivatives, starting at a lower temperature and ramping up.

-

Carrier Gas: Helium or Hydrogen.

-

-

MS Analysis: The mass spectrometer is typically operated in Electron Ionization (EI) mode. The resulting fragmentation pattern is compared to a library of known spectra for positive identification.

-

Quantification: An internal standard is often added at the beginning of the sample preparation to correct for losses during the procedure. Quantification is based on the peak area relative to the internal standard.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for the detailed structural elucidation of carbohydrates in solution, providing information on anomeric configuration, ring size, and linkage between sugar units.[15][16]

-

Objective: To determine the precise structure of D-Xylose, including its anomeric form and conformation.

-

Principle: NMR exploits the magnetic properties of atomic nuclei. The chemical environment of each proton (¹H) and carbon (¹³C) atom in the molecule results in a unique resonance frequency (chemical shift), providing a fingerprint of the structure.

-

Methodology:

-

Sample Preparation: The purified D-Xylose sample is dissolved in a deuterated solvent, typically deuterium (B1214612) oxide (D₂O), to avoid a large solvent signal in the ¹H NMR spectrum.

-

1D NMR Experiments:

-

¹H NMR: Provides information on the number of different types of protons and their connectivity through spin-spin coupling. The anomeric proton (H1) of each anomer (α and β) gives a distinct, well-resolved signal in a region downfield from the other sugar protons. The coupling constant (³J(H1,H2)) can distinguish between anomers; a larger coupling constant (~7-9 Hz) is typical for a trans-diaxial relationship (as in β-D-xylopyranose), while a smaller value (~2-4 Hz) indicates an axial-equatorial relationship (as in α-D-xylopyranose).[16]

-

¹³C NMR: Provides a spectrum with a single peak for each unique carbon atom. The chemical shift of the anomeric carbon (C1) is particularly informative for identifying the anomeric configuration.

-

-

2D NMR Experiments:

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons), allowing for a "walk" through the spin system of the sugar ring.[15]

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.[15]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, useful for confirming assignments and determining linkages in oligosaccharides.[15]

-

-

Data Interpretation: The combination of these NMR experiments allows for the complete and unambiguous assignment of all ¹H and ¹³C signals, confirming the identity and structure of D-Xylose.

-

The following diagram outlines a general workflow for the structural analysis of D-Xylose from a complex carbohydrate.

References

- 1. Xylose - Wikipedia [en.wikipedia.org]

- 2. D-Xylose | C5H10O5 | CID 135191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. news-medical.net [news-medical.net]

- 5. researchgate.net [researchgate.net]

- 6. Aldoses and Ketoses - Chemistry Steps [chemistrysteps.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 25.4 Configurations of the Aldoses - Organic Chemistry | OpenStax [openstax.org]

- 10. Epimers and Anomers - Chemistry Steps [chemistrysteps.com]

- 11. D-Xylose Formula, Structure, and Chemical Characteristics [24chemicalresearch.com]

- 12. 58-86-6・this compound・244-00302・248-00305[Detail Information] | [Analytical Chemistry]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

- 13. Monosaccharide Analysis Methods: HPLC, GC-MS & NMR - Creative Biolabs [creative-biolabs.com]

- 14. Gas chromatographic analysis of lens monosaccharides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. pub.epsilon.slu.se [pub.epsilon.slu.se]

- 16. iris.unina.it [iris.unina.it]

A Technical Guide to the Natural Sources and Extraction of D(+)-Xylose for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the natural origins of D(+)-Xylose, a pentose (B10789219) sugar of significant interest in various scientific disciplines, and details the primary methodologies for its extraction and purification for laboratory use. The information presented herein is intended to equip researchers with the foundational knowledge required to source and prepare high-purity this compound for experimental applications.

Natural Sources of this compound

This compound, also known as wood sugar, is the second most abundant carbohydrate in nature after glucose. It is not typically found in its free monosaccharide form but rather as a major constituent of hemicellulose, a complex heteropolymer present in the cell walls of terrestrial plants. Lignocellulosic biomass, therefore, represents the primary natural reservoir of D-Xylose.

The xylan (B1165943) content, and consequently the potential D-Xylose yield, varies significantly among different plant species and types of biomass. For laboratory-scale extraction, agricultural residues and hardwoods are the most common starting materials due to their high xylan content and availability.

Table 1: this compound Content in Various Lignocellulosic Biomass Sources

| Biomass Source | Hemicellulose Content (% of dry weight) | Xylan Content (% of dry weight) | Reference |

| Corn Cobs | 30-35% | up to 35% | [1] |

| Sugarcane Bagasse | 30-35% | 20-25% | [2] |

| Wheat Straw | 20-40% | 21.2% | [3] |

| Rice Straw | 20-40% | 24% | [3] |

| Birchwood | 25-40% | up to 39% | [3] |

| Poplar | 20-30% | 17.4% | [3] |

| Switchgrass | 20-40% | 20.4% | [3] |

| Brewer's Spent Grain | 17.6% | - | [4] |

| Ash Wood | - | 20.8% | [5] |

Extraction and Purification Methodologies

The extraction of this compound from lignocellulosic biomass is a multi-step process that involves the depolymerization of xylan into its constituent xylose monomers, followed by purification to remove other sugars, lignin (B12514952), and inhibitory compounds. The two principal methods for xylan hydrolysis are acid hydrolysis and enzymatic hydrolysis.

Pretreatment of Lignocellulosic Biomass

Prior to hydrolysis, a pretreatment step is often necessary to disrupt the complex and recalcitrant structure of the lignocellulose, making the hemicellulose more accessible to acids or enzymes.[6][7][8] Common pretreatment methods include:

-

Physical Methods: Milling and grinding to reduce particle size and increase surface area.[1]

-

Chemical Methods: Alkaline pretreatment (e.g., with NaOH) to remove lignin and a portion of hemicellulose.[9][10]

-

Physicochemical Methods: Steam explosion, which uses high-pressure steam to break down the biomass structure.[11]

Acid Hydrolysis

Acid hydrolysis is a well-established and rapid method for breaking down hemicellulose.[7] It typically involves treating the biomass with dilute mineral acids, such as sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), at elevated temperatures.[2][12]

Table 2: Comparison of this compound Yields from Acid Hydrolysis of Various Biomass Sources

| Biomass Source | Acid | Acid Concentration | Temperature (°C) | Reaction Time | Xylose Yield | Reference |

| Sugarcane Bagasse | H₂SO₄ | 3.10% (v/v) | 126 | 18 min | 266.73 mg/g | [2][13] |

| Sugarcane Bagasse | H₂SO₄ | 4 wt% | 90 | - | up to 220 mg/g | [12][14] |

| Corn Cobs | H₂SO₄ | 0.75% | 121 | 30 min | 32.5 g/L | [15] |

| Corn Cobs | Formic Acid | 5% | 135 | 150 min | 81.6% | [16] |

| Ash Wood | H₂SO₄ | 72% | - | 3 h | 20.8% | [5] |

| Birchwood | H₂SO₄ | 0.98% | 130 | 20 min | 25.26 mg/g | [17][18] |

-

Preparation of Biomass:

-

Hydrolysis:

-

Neutralization and Separation:

-

After cooling, neutralize the hydrolysate to a pH of 5.0-6.0 using calcium carbonate (CaCO₃) or calcium hydroxide (B78521) (Ca(OH)₂).

-

Separate the solid residue (lignin and cellulose) from the liquid hydrolysate by centrifugation or filtration.[20] The supernatant contains the crude this compound solution.

-

Enzymatic Hydrolysis

Enzymatic hydrolysis offers a more specific and milder alternative to acid hydrolysis, resulting in fewer by-products and potentially higher yields under optimal conditions.[1] This method utilizes a cocktail of enzymes, primarily xylanases and β-xylosidases, to break down the xylan backbone into xylose monomers.[21]

Table 3: Comparison of this compound Yields from Enzymatic Hydrolysis

| Biomass Source | Enzyme(s) | Temperature (°C) | pH | Reaction Time | Xylose Yield | Reference |

| Brewer's Spent Grain | Endo-1,4-β-xylanase, α-L-arabinofuranosidase, β-xylosidase, α-D-glucuronidase | 40 | 5.5 | 48 h | 63.6% | [21][22] |

| Sugarcane Bagasse | Xylanase, β-xylosidase, accessory enzymes | - | - | 24 h | 9% | [23] |

| Sugarcane Bagasse (after alkaline pretreatment) | Xylanase (5 IU/g) | - | - | 24 h | 22.5% | [23] |

-

Substrate Preparation:

-

Use pretreated lignocellulosic biomass (e.g., alkali-treated sugarcane bagasse) as the substrate.

-

Prepare a slurry of the substrate in a suitable buffer (e.g., 50 mM sodium citrate (B86180) buffer, pH 5.0) at a solid loading of 5-10% (w/v).

-

-

Enzymatic Reaction:

-

Add a commercial xylanase and β-xylosidase enzyme cocktail to the slurry. The enzyme loading should be optimized according to the manufacturer's instructions, typically ranging from 10-50 FPU (Filter Paper Units) per gram of substrate.

-

Incubate the mixture at the optimal temperature for the enzyme cocktail (usually 45-55°C) with constant agitation for 24-72 hours.

-

-

Termination and Separation:

-

Terminate the reaction by heating the mixture to 100°C for 10 minutes to denature the enzymes.

-

Separate the liquid hydrolysate containing this compound from the solid residue by centrifugation or filtration.

-

Purification of this compound

The crude hydrolysate obtained from either acid or enzymatic hydrolysis contains a mixture of sugars, residual acids or buffers, and other soluble compounds. For most laboratory applications, a high-purity this compound is required, necessitating further purification steps.

Decolorization and Ion Exchange

-

Activated Carbon Treatment: The colored impurities in the hydrolysate can be removed by treatment with activated carbon.[20]

-

Ion Exchange Chromatography: To remove residual acids, salts, and other charged molecules, the hydrolysate can be passed through a series of cation and anion exchange resins.

Chromatographic Separation

For the separation of this compound from other monosaccharides (e.g., glucose, arabinose), chromatographic techniques are employed.

-

Cation Exchange Chromatography: Resins in the Ca²⁺ form can be used to separate xylose from glucose.[24]

-

Centrifugal Partition Chromatography (CPC): This technique has been used to separate and purify xylose and xylo-oligomers from birchwood xylan hydrolysate.[17][18]

Crystallization

The final step in obtaining pure this compound is crystallization.

-

Concentration:

-

Concentrate the purified xylose solution under vacuum using a rotary evaporator to a supersaturated syrup (typically >70% dry solids content).[25]

-

-

Seeding and Crystallization:

-

Harvesting and Drying:

Analysis of this compound

The concentration and purity of this compound throughout the extraction and purification process are typically monitored using High-Performance Liquid Chromatography (HPLC) with a Refractive Index (RI) detector.[5][27][28]

Visualized Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound.

Caption: Workflow for this compound extraction via acid hydrolysis.

Caption: Workflow for this compound extraction via enzymatic hydrolysis.

References

- 1. D-Xylose Manufacturing Process Flow Chart -Xylose Production [bshingredients.com]

- 2. scielo.br [scielo.br]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. The study of glucose and xylose content by acid hydrolysis of ash wood (Fraxinus excelsior L.) after thermal modification in nitrogen by HPLC method :: BioResources [bioresources.cnr.ncsu.edu]

- 6. Xylanases in Lignocellulosic Biomass Pretreatment [zenodo.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. digital.car.chula.ac.th [digital.car.chula.ac.th]

- 10. researchgate.net [researchgate.net]

- 11. Xylooligosaccharides from Biomass Lignocellulose: Properties, Sources and Production Methods [jstage.jst.go.jp]

- 12. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]

- 13. researchgate.net [researchgate.net]

- 14. The acid hydrolysis of sugarcane bagasse hemicellulose to produce xylose, arabinose, glucose and other products [researchonline.jcu.edu.au]

- 15. Xylose Recovery from Corn Cobs Using Dilute Acid Hydrolysis and Its Application to Microbial Xylitol Production [e-ksbbj.or.kr]

- 16. researchgate.net [researchgate.net]

- 17. Separation and purification of xylose oligomers using centrifugal partition chromatography [agris.fao.org]

- 18. researchgate.net [researchgate.net]

- 19. scispace.com [scispace.com]

- 20. ijera.com [ijera.com]

- 21. Production of xylose through enzymatic hydrolysis of glucuronoarabinoxylan from brewers’ spent grain - PMC [pmc.ncbi.nlm.nih.gov]

- 22. d-nb.info [d-nb.info]

- 23. mdpi.com [mdpi.com]

- 24. researchgate.net [researchgate.net]

- 25. US5951777A - Crystallization method - Google Patents [patents.google.com]

- 26. benchchem.com [benchchem.com]

- 27. Development and Validation of the HPLC Method for Simultaneous Quantification of Glucose and Xylose in Sugar Cane Bagasse Extract - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. agronomy.emu.ee [agronomy.emu.ee]

A Deep Dive into D(+)-Xylose Metabolism: A Comparative Analysis of Prokaryotic and Eukaryotic Model Organisms

For Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-xylose, the second most abundant sugar in nature, is a major constituent of lignocellulosic biomass.[1] The efficient utilization of this pentose (B10789219) sugar is a cornerstone of biotechnological advancements, particularly in the production of biofuels and other value-added chemicals. Microorganisms, both prokaryotic and eukaryotic, have evolved distinct strategies to metabolize D-xylose. Understanding these metabolic pathways, their regulation, and the key enzymes involved is critical for the rational design of microbial cell factories. This technical guide provides a comprehensive comparison of D-xylose metabolism in prokaryotic model organisms, primarily Escherichia coli and Bacillus subtilis, and eukaryotic model organisms, Saccharomyces cerevisiae and Pichia pastoris. We present a detailed overview of the metabolic pathways, quantitative data on enzyme kinetics and metabolic fluxes, and detailed experimental protocols for the study of D-xylose metabolism.

Core Metabolic Pathways: A Tale of Two Strategies

Prokaryotes and eukaryotes employ fundamentally different initial pathways for the conversion of D-xylose into the central pentose phosphate (B84403) pathway (PPP) intermediate, D-xylulose-5-phosphate.

Prokaryotic Strategy: The Direct Isomerization Pathway

The predominant route for D-xylose catabolism in bacteria is the xylose isomerase (XI) pathway .[2] This pathway involves a single enzymatic step to convert D-xylose to D-xylulose.

-

D-Xylose Isomerase (XI): This enzyme (encoded by the xylA gene) directly isomerizes D-xylose to D-xylulose.[2]

-

D-Xylulokinase (XK): Subsequently, D-xylulokinase (encoded by the xylB gene) phosphorylates D-xylulose to D-xylulose-5-phosphate, which then enters the pentose phosphate pathway.[3]

Some bacteria also possess alternative oxidative pathways , such as the Weimberg and Dahms pathways, which are less common and involve the oxidation of D-xylose to D-xylonate.[4]

Eukaryotic Strategy: The Oxido-Reductase Pathway

Most yeasts and fungi utilize a two-step oxido-reductase pathway , also known as the xylose reductase-xylitol dehydrogenase (XR-XDH) pathway.[4]

-

D-Xylose Reductase (XR): This enzyme (encoded by the XYL1 gene) reduces D-xylose to the intermediate xylitol (B92547), utilizing either NADPH or NADH as a cofactor.[5]

-

Xylitol Dehydrogenase (XDH): Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (encoded by the XYL2 gene), with a strict requirement for NAD+.[6]

-

D-Xylulokinase (XK): As in prokaryotes, D-xylulokinase (encoded by the XKS1 gene) phosphorylates D-xylulose to D-xylulose-5-phosphate.[7]

A critical challenge in the eukaryotic pathway is the cofactor imbalance that can arise from the different cofactor preferences of XR (NAD(P)H) and XDH (NAD+), which can lead to the accumulation of xylitol, especially under anaerobic conditions.[8]

Comparative Quantitative Analysis

The efficiency of D-xylose metabolism varies significantly between different organisms and is influenced by enzyme kinetics, metabolic flux distribution, and gene expression levels.

Enzyme Kinetic Parameters

The kinetic properties of the key enzymes in D-xylose metabolism are crucial determinants of the overall pathway efficiency.

| Enzyme | Organism | Substrate | Km (mM) | Vmax (U/mg protein) | kcat (s-1) | Reference(s) |

| D-Xylose Isomerase (XI) | Escherichia coli | D-Xylose | 0.82 - 681.48 | 74.04 - 108 | - | [2][9] |

| Bacillus subtilis | D-Xylose | - | - | - | [10] | |

| D-Xylose Reductase (XR) | Pichia stipitis (expressed in S. cerevisiae) | D-Xylose (NADPH) | 42 - 97 | 17 - 48 | - | [3] |

| D-Xylose (NADH) | - | - | - | [11] | ||

| Xylitol Dehydrogenase (XDH) | Saccharomyces cerevisiae | Xylitol | 5.23 - 16.2 | - | 2.88 | [6] |

| Pichia stipitis | Xylitol | - | - | - | [11] | |

| D-Xylulokinase (XK) | Escherichia coli | D-Xylulose | - | - | - | [3] |

| Saccharomyces cerevisiae | D-Xylulose | 0.31 | 0.64 (nkat/mg) | - | [12] |

Metabolic Flux Analysis

¹³C-Metabolic Flux Analysis (¹³C-MFA) provides a quantitative snapshot of the carbon flow through the metabolic network.

| Organism | Condition | Xylose Uptake Rate (mmol/gDCW/h) | Flux to Pentose Phosphate Pathway (%) | Flux to Glycolysis (%) | Reference(s) |

| Escherichia coli | Aerobic | ~0.50 | High | High | [13] |

| Anaerobic | ~0.13 | High | High | [13] | |

| Saccharomyces cerevisiae | Aerobic | 0.54 - 3.08 | 17.2 - 47.4 | ~50 | [14] |

| Anaerobic | - | High | Lower | [15] | |

| Bacillus subtilis | Aerobic | 0.530 (g/L/h) | - | - | [16] |

| Pichia pastoris | Aerobic | Low (0.0075 h⁻¹ specific growth rate) | - | - | [17] |

Gene Expression Analysis

The expression of genes encoding the enzymes of the D-xylose metabolic pathways is tightly regulated in response to the presence of xylose and other carbon sources.

| Gene(s) | Organism | Regulation by D-Xylose | Key Regulator(s) | Reference(s) |

| xylA, xylB | Escherichia coli | Induction | XylR (activator), CRP-cAMP | [2] |

| xylA, xylB | Bacillus subtilis | Induction | XylR (repressor), CcpA (catabolite repression) | [1] |

| XYL1, XYL2, XKS1 | Saccharomyces cerevisiae | Heterologous expression required for efficient utilization | - | [18] |

| Putative XR, XDH, XK | Pichia pastoris | Endogenous genes present, but expression is low | - | [17] |

Experimental Protocols

Accurate and reproducible experimental methods are fundamental to the study of D-xylose metabolism. This section provides detailed protocols for key assays and analyses.

D-Xylose Isomerase Activity Assay

This protocol is adapted for the measurement of D-xylose isomerase activity in bacterial cell extracts.

Principle: The activity of xylose isomerase is determined by coupling the formation of D-xylulose to the oxidation of NADH by sorbitol dehydrogenase. The decrease in absorbance at 340 nm due to NADH oxidation is monitored spectrophotometrically.[1]

Reagents:

-

100 mM Tris-HCl buffer, pH 7.5

-

10 mM MgCl₂

-

0.15 mM NADH

-

2 U/mL Sorbitol Dehydrogenase

-

500 mM D-xylose solution

-

Cell extract containing xylose isomerase

Procedure:

-

Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.15 mM NADH, and 2 U of sorbitol dehydrogenase in a total volume of 950 µL.

-

Add 50 µL of the cell extract to the reaction mixture and incubate for 5 minutes at 30°C to allow for the reduction of any endogenous keto-sugars.

-

Initiate the reaction by adding 50 µL of 500 mM D-xylose.

-

Immediately monitor the decrease in absorbance at 340 nm for 5-10 minutes using a spectrophotometer.

-

Calculate the enzyme activity based on the rate of NADH oxidation (ε = 6.22 mM⁻¹cm⁻¹). One unit of xylose isomerase activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of D-xylulose per minute under the assay conditions.

D-Xylose Reductase and Xylitol Dehydrogenase Activity Assays

These protocols are designed for measuring the activities of XR and XDH in yeast cell extracts.

3.2.1. D-Xylose Reductase (XR) Activity Assay

Principle: The activity of xylose reductase is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADPH or NADH during the reduction of D-xylose to xylitol.[19]

Reagents:

-

50 mM Potassium phosphate buffer, pH 7.0

-

0.2 mM NADPH or NADH

-

50 mM D-xylose

-

Cell extract containing xylose reductase

Procedure:

-

Prepare a reaction mixture containing 50 mM potassium phosphate buffer (pH 7.0) and 0.2 mM NADPH or NADH in a total volume of 950 µL.

-

Add 50 µL of the cell extract to the reaction mixture.

-

Initiate the reaction by adding 50 µL of 50 mM D-xylose.

-

Monitor the decrease in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NAD(P)H oxidation.

3.2.2. Xylitol Dehydrogenase (XDH) Activity Assay

Principle: The activity of xylitol dehydrogenase is determined by monitoring the increase in absorbance at 340 nm due to the reduction of NAD+ during the oxidation of xylitol to D-xylulose.[19]

Reagents:

-

25 mM Carbonate buffer, pH 9.5

-

0.2 mM NAD+

-

20 mM Xylitol

-

Cell extract containing xylitol dehydrogenase

Procedure:

-

Prepare a reaction mixture containing 25 mM carbonate buffer (pH 9.5) and 0.2 mM NAD+ in a total volume of 950 µL.

-

Add 50 µL of the cell extract to the reaction mixture.

-

Initiate the reaction by adding 50 µL of 20 mM xylitol.

-

Monitor the increase in absorbance at 340 nm for 5-10 minutes.

-

Calculate the enzyme activity based on the rate of NAD+ reduction.

¹³C-Metabolic Flux Analysis (¹³C-MFA) Workflow

This protocol outlines the general workflow for conducting ¹³C-MFA to quantify intracellular metabolic fluxes.[11][20]

1. Isotope Labeling Experiment:

-

Pre-culture: Grow the microbial strain in a minimal medium with unlabeled xylose to the mid-exponential phase.

-

Main Culture: Inoculate a fresh minimal medium containing a ¹³C-labeled xylose tracer (e.g., [1,2-¹³C]xylose or [5-¹³C]xylose) with the pre-culture to a low initial optical density (OD₆₀₀).[20]

-

Cultivation: Grow the culture under controlled conditions (e.g., chemostat or batch) to achieve a metabolic and isotopic steady state (typically after 5-7 doublings).[11]

2. Sampling and Quenching:

-

Rapidly withdraw a defined volume of cell culture.

-

Immediately quench metabolic activity by transferring the sample to a cold solution (e.g., 60% methanol (B129727) at -40°C).[11]

3. Metabolite Extraction:

-

Pellet the cells by centrifugation at low temperature.

-

Extract intracellular metabolites using a suitable solvent (e.g., pre-heated 75% ethanol).[11]

4. Analytical Measurement:

-

Analyze the isotopic labeling patterns of proteinogenic amino acids (after hydrolysis of cell biomass) or intracellular metabolites using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[20]

5. Flux Estimation:

-

Use a computational model of the organism's central carbon metabolism and specialized software to estimate the intracellular fluxes by fitting the measured mass isotopomer distributions.[15]

RNA-Seq Data Analysis Workflow for Gene Expression Profiling

This protocol provides a general workflow for analyzing RNA-seq data to determine differential gene expression.[14][21]

1. RNA Extraction and Library Preparation:

-

Extract total RNA from microbial cells grown under control and xylose-induced conditions.

-

Assess RNA quality and quantity.

-

Prepare RNA-seq libraries, which typically involves rRNA depletion, RNA fragmentation, cDNA synthesis, and adapter ligation.

2. Sequencing:

-

Sequence the prepared libraries on a next-generation sequencing platform.

3. Data Analysis:

-

Quality Control: Use tools like FastQC to assess the quality of the raw sequencing reads.

-

Read Alignment: Align the sequencing reads to a reference genome using aligners such as Bowtie or BWA.[21]

-

Quantification: Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[21]

-

Differential Expression Analysis: Use statistical packages like DESeq2 or edgeR to identify genes that are significantly differentially expressed between the control and xylose-induced conditions.

-

Functional Analysis: Perform gene ontology (GO) and pathway enrichment analysis to understand the biological functions of the differentially expressed genes.

Signaling Pathways and Experimental Workflows

Visualizing metabolic pathways and experimental workflows can aid in understanding the complex biological processes involved in D-xylose metabolism.

Metabolic Pathways

Experimental Workflows

Conclusion

The metabolism of D-xylose presents distinct challenges and opportunities in prokaryotic and eukaryotic model organisms. The direct isomerization pathway in bacteria offers a thermodynamically more favorable route, while the oxido-reductase pathway in eukaryotes is prone to cofactor imbalances. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers aiming to understand, compare, and engineer D-xylose metabolism for various biotechnological applications. Further research into the regulatory networks governing these pathways and the discovery of novel, more efficient enzymes will continue to drive innovation in the conversion of lignocellulosic biomass to valuable products.

References

- 1. Xylose Metabolism and Transport in Bacillus subtilis and Its Application to D-Ribose Production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Comparison of the xylose reductase-xylitol dehydrogenase and the xylose isomerase pathways for xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Comparison of Isomerase and Weimberg Pathway for γ-PGA Production From Xylose by Engineered Bacillus subtilis [frontiersin.org]

- 5. The expression of a Pichia stipitis xylose reductase mutant with higher K(M) for NADPH increases ethanol production from xylose in recombinant Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. fpl.fs.usda.gov [fpl.fs.usda.gov]

- 8. Xylose reductase from Pichia stipitis with altered coenzyme preference improves ethanolic xylose fermentation by recombinant Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 9. library.gcu.edu.pk [library.gcu.edu.pk]

- 10. jstage.jst.go.jp [jstage.jst.go.jp]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. bio-rad.com [bio-rad.com]

- 14. Bioinformatics Workflow of RNA-Seq - CD Genomics [cd-genomics.com]

- 15. Construction of efficient xylose utilizing Pichia pastoris for industrial enzyme production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Inverse metabolic engineering of Bacillus subtilis for xylose utilization based on adaptive evolution and whole-genome sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Construction of efficient xylose utilizing Pichia pastoris for industrial enzyme production - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Comparative Transcriptome Analysis of Recombinant Industrial Saccharomyces cerevisiae Strains with Different Xylose Utilization Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Functional Expression of a Bacterial Xylose Isomerase in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 20. academic.oup.com [academic.oup.com]

- 21. reddit.com [reddit.com]

Role of D(+)-Xylose in hemicellulose structure and its biological significance

An In-depth Technical Guide on the Role of D(+)-Xylose in Hemicellulose Structure and its Biological Significance

Audience: Researchers, scientists, and drug development professionals.

Abstract

This compound, a five-carbon aldose sugar, is a fundamental constituent of hemicellulose, one of the main components of lignocellulosic biomass.[1][2][3] As the primary building block of xylan (B1165943), D-xylose forms the backbone of this complex heteropolymer, which plays a crucial role in the structural integrity of plant cell walls by cross-linking with cellulose (B213188) and lignin (B12514952).[1][4] Beyond its structural importance, D-xylose and its oligomeric derivatives, xylooligosaccharides (XOS), exhibit significant biological activities.[5][6][7] These compounds are recognized for their prebiotic potential, selectively promoting the growth of beneficial gut microbiota, which leads to the production of short-chain fatty acids (SCFAs) and subsequent health benefits, including improved gut barrier function, immunomodulation, and anti-inflammatory effects.[7][8][9] This technical guide provides a comprehensive overview of the role of D-xylose in hemicellulose architecture, its diverse biological significance, and its potential applications in the pharmaceutical and nutraceutical industries. It also details key experimental protocols for the extraction, purification, and analysis of hemicellulose and presents quantitative data on D-xylose content in various biomass sources.

The Central Role of D-Xylose in Hemicellulose Structure

Hemicellulose: An Overview

Hemicellulose is a heterogeneous group of polysaccharides that, along with cellulose and lignin, form the complex matrix of plant cell walls.[3][10] Unlike cellulose, which is a linear polymer of glucose, hemicelluloses are branched polymers composed of various five- and six-carbon sugars, including D-xylose, L-arabinose, D-mannose, D-glucose, and D-galactose.[3] Hemicelluloses are characterized by their shorter chain length (500–3,000 sugar units) compared to cellulose.[3]

Xylan: The D-Xylose Backbone

The most abundant hemicellulose in hardwoods and agricultural residues is xylan, which can constitute up to 30% of the total plant mass.[11] The structural foundation of xylan is a linear backbone of β-(1→4)-linked D-xylopyranose units.[12][13] This D-xylose backbone is what defines the polymer as a xylan and serves as the attachment point for various side chains.[1][13]

Structural Diversity of Xylans

The structure of xylan varies significantly among different plant species. The D-xylose backbone is often substituted with other sugar units and acetyl groups, which contributes to its complexity and functional diversity. Common substitutions include:

-

Arabinoxylans: Have L-arabinofuranose units attached as side chains.

-

Glucuronoxylans: Feature (4-O-methyl)-D-glucuronic acid residues linked to the xylose backbone.[13]

-

Glucuronoarabinoxylans (GAX): Found predominantly in softwoods and grasses, these are more complex structures with both arabinose and glucuronic acid side chains.

These substitutions prevent the xylan chains from forming the tightly packed crystalline structures characteristic of cellulose, rendering them more amorphous and accessible to enzymatic hydrolysis.[14]

Interaction with Other Cell Wall Components

D-xylose-based hemicelluloses play a critical role in strengthening the plant cell wall by interacting with both cellulose and lignin.[4] They form a cross-linked matrix that encases the cellulose microfibrils, providing structural support and contributing to the recalcitrance of lignocellulosic biomass to degradation.[1][15] The ester linkages between hemicellulose (via acetyl groups) and lignin are particularly important in cementing the cell wall structure.[16]

Biological Significance of D-Xylose and its Derivatives

While monomeric D-xylose can be metabolized by various microorganisms, its oligomeric form, xylooligosaccharides (XOS), holds greater biological significance, particularly as a prebiotic.[17] XOS are produced through the partial hydrolysis of the xylan backbone of hemicellulose.[6]

Prebiotic Effects of Xylooligosaccharides (XOS)

XOS are non-digestible oligosaccharides that resist hydrolysis by human digestive enzymes, allowing them to reach the colon intact.[8][18] In the colon, they serve as a selective fermentation substrate for beneficial gut bacteria, primarily Bifidobacterium and Lactobacillus species.[5][8][9] This selective stimulation of beneficial bacteria qualifies XOS as a potent prebiotic.[6][9]

Modulation of Gut Microbiota and Production of SCFAs

The fermentation of XOS by gut microbiota leads to the production of short-chain fatty acids (SCFAs), such as butyrate, propionate, and acetate.[8][9] These SCFAs have numerous health benefits:

-

They lower the pH of the colon, which helps to inhibit the growth of pathogenic bacteria.[8]

-

They serve as a primary energy source for colonocytes (the cells lining the colon), promoting gut barrier integrity.[8]

-

They are absorbed into the bloodstream and can influence systemic health, including lipid metabolism and inflammation.[7]

Studies in mice have shown that XOS supplementation can inhibit weight gain, improve blood lipid profiles (reducing triglycerides and LDL-cholesterol), and increase the abundance of beneficial intestinal flora.[7]

Immunomodulatory and Anti-inflammatory Effects

The modulation of gut microbiota and the production of SCFAs by XOS contribute to their immunomodulatory and anti-inflammatory properties. By strengthening the gut barrier, XOS can reduce the translocation of inflammatory molecules from the gut into the circulation. Furthermore, SCFAs can interact with immune cells to regulate inflammatory responses.[7]

Quantitative Analysis of D-Xylose in Hemicellulose

The D-xylose content of hemicellulose varies widely depending on the biomass source. This variation is a critical factor for applications such as biofuel production and the synthesis of value-added chemicals.

| Biomass Source | Hemicellulose Type | D-Xylose Content (% of Hemicellulose) | D-Xylose Content (% of Dry Biomass) |

| Birchwood | Glucuronoxylan | ~70-85% | ~25-30% |

| Wheat Straw | Arabinoxylan | ~50-60% | ~20-25% |

| Sugarcane Bagasse | Arabinoxylan | ~60-70% | ~18-22% |

| Corn Stover | Arabinoxylan | ~55-65% | ~20-24% |

| Softwoods (e.g., Pine) | Galactoglucomannan | ~5-15% | ~7-12% |

| Eucalyptus | Glucuronoxylan | ~75-90% | ~15-20% |

Note: The values presented are approximate and can vary based on species, growth conditions, and analytical methods.

Key Experimental Protocols

Hemicellulose Extraction: Alkali-Mediated Hydrothermal Method

Alkaline extraction is a widely used method for selectively solubilizing hemicellulose while leaving cellulose largely intact.[19]

-

Pre-treatment: Remove extractives from the biomass using sequential solvent extraction (e.g., with toluene-ethanol and then ethanol).

-

Alkaline Extraction: Suspend the extractive-free biomass in an aqueous solution of NaOH or KOH (e.g., 10-20% w/v).[19]

-

Hydrothermal Treatment: Heat the suspension in an autoclave at 121°C for 1 to 2.5 hours.[19] This process cleaves the ester linkages between hemicellulose and lignin.[19]

-

Separation: After cooling, separate the liquid phase (containing solubilized hemicellulose and lignin) from the solid cellulose residue by filtration or centrifugation.

Hemicellulose Purification

-

Acidification: Adjust the pH of the liquid extract to 5.5-6.0 using an acid (e.g., acetic acid or HCl) to precipitate the lignin.

-

Lignin Removal: Remove the precipitated lignin by centrifugation.

-

Ethanol (B145695) Precipitation: Add cold ethanol (95%) to the supernatant (in a 2:1 or 3:1 volume ratio) to precipitate the hemicellulose.[19]

-

Collection and Drying: Collect the hemicellulose precipitate by centrifugation, wash it with ethanol and acetone, and then dry it (e.g., freeze-drying or oven-drying at a low temperature).

-

Ultrafiltration (Optional): For further purification and fractionation by molecular weight, ultrafiltration can be employed using membranes with different molecular weight cut-offs (e.g., 1, 5, and 10 kDa).[20]

Structural Analysis: NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the detailed chemical structure of hemicellulose.[15][21]

-

Sample Preparation: Dissolve the purified hemicellulose in a suitable solvent, such as deuterium (B1214612) oxide (D₂O) or dimethyl sulfoxide (B87167) (DMSO-d₆).

-

1D NMR (¹H and ¹³C): Acquire 1D proton (¹H) and carbon (¹³C) NMR spectra. These spectra provide initial information on the types of sugar residues present and the anomeric configurations of the glycosidic linkages.[16]

-

2D NMR (HSQC, HMBC, COSY): Acquire two-dimensional spectra to establish connectivity between protons and carbons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms, which is crucial for assigning signals to specific positions in the sugar rings.[21]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, helping to determine the glycosidic linkage positions.

-

COSY (Correlation Spectroscopy): Reveals proton-proton couplings within a sugar residue, aiding in the assignment of all proton signals.

-

Quantification of D-Xylose: Acid Hydrolysis and HPLC

This protocol determines the monomeric sugar composition of hemicellulose.

-

Two-Step Acid Hydrolysis: This is a standard NREL procedure to ensure complete breakdown of the polysaccharide.[22]

-

Step 1: Treat the dried hemicellulose sample with 72% (w/w) sulfuric acid at 30°C for 60 minutes.

-

Step 2: Dilute the acid to 4% (w/w) with deionized water and heat the sample in an autoclave at 121°C for 60 minutes.[22]

-

-

Neutralization: After cooling, neutralize the hydrolysate with calcium carbonate to precipitate the sulfate (B86663) ions as calcium sulfate.

-

Sample Preparation: Centrifuge the neutralized sample and filter the supernatant through a 0.22 µm syringe filter.

-

HPLC Analysis: Analyze the filtered hydrolysate using a High-Performance Liquid Chromatography (HPLC) system equipped with a suitable column (e.g., a Bio-Rad Aminex HPX-87H) and a Refractive Index (RI) detector.[23]

-

Quantification: Calculate the concentration of D-xylose and other monosaccharides by comparing the peak areas to those of known standards.[23]

Signaling Pathways, Metabolic Routes, and Workflows

D-Xylose Metabolic Pathways in Microorganisms

Microorganisms utilize several distinct pathways to metabolize D-xylose. The introduction of these pathways into industrial yeast like Saccharomyces cerevisiae is a key strategy for efficient biofuel production from lignocellulosic biomass.[24]

Caption: Metabolic pathways for D-xylose utilization in microorganisms.

Biological Impact of Xylooligosaccharides (XOS)

XOS acts as a prebiotic, initiating a cascade of events in the colon that leads to systemic health benefits.

Caption: Signaling cascade of XOS leading to gut and systemic health benefits.

Experimental Workflow for Hemicellulose Characterization

This diagram outlines the logical flow from raw biomass to detailed structural and compositional analysis of hemicellulose.

Caption: Experimental workflow for hemicellulose extraction and analysis.

Conclusion and Future Perspectives

This compound is not merely a structural component of plant biomass but is central to the architecture and function of hemicellulose. Its role as the backbone of xylan dictates the physicochemical properties of a significant fraction of the world's biomass. The biological significance of D-xylose is most profoundly realized through its oligomers, XOS, which are emerging as high-value prebiotics with significant potential in functional foods, nutraceuticals, and drug development. The ability of XOS to beneficially modulate the gut microbiome opens avenues for therapeutic strategies targeting gut health, metabolic disorders, and inflammatory conditions.

Future research should focus on refining extraction and purification processes to produce high-purity XOS with defined degrees of polymerization, which may elicit more specific biological responses. Further investigation into the signaling pathways modulated by XOS and their metabolites will deepen our understanding of their mechanism of action and could lead to the development of novel therapeutic agents. As the bio-based economy grows, the efficient utilization of the D-xylose fraction of hemicellulose will be paramount, not only for producing biofuels and chemicals but also for creating advanced biomaterials and health-promoting functional ingredients.

References

- 1. provisiongardens.com [provisiongardens.com]

- 2. D-Xylose – preparation and application - Georganics [georganics.sk]

- 3. Hemicellulose - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Biological Properties of Xylooligosaccharides as an Emerging Prebiotic and Future Perspective | Semantic Scholar [semanticscholar.org]

- 6. In vitro and in vivo investigation of the biological action of xylooligosaccharides derived from industrial waste - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Effects of Xylooligosaccharides on Lipid Metabolism, Inflammation, and Gut Microbiota in C57BL/6J Mice Fed a High-Fat Diet - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The Potential of Xylooligosaccharides as Prebiotics and Their Sustainable Production from Agro-Industrial by-Products - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A review of the capacity of xylooligosaccharides to modulate gut microbiota and promote health - Food & Function (RSC Publishing) DOI:10.1039/D5FO00169B [pubs.rsc.org]

- 10. The effect of hemicelluloses on biosynthesis, structure and mechanical performance of bacterial cellulose-hemicellulose hydrogels - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Xylose - Wikipedia [en.wikipedia.org]

- 12. Enzymatic Hydrolysis of Hemicelluloses [ebrary.net]

- 13. researchgate.net [researchgate.net]

- 14. re.public.polimi.it [re.public.polimi.it]

- 15. Detailed chemical structure analysis by NMR - IsoLife [isolife.nl]

- 16. researchgate.net [researchgate.net]

- 17. Xylose metabolism - Wikipedia [en.wikipedia.org]

- 18. nbinno.com [nbinno.com]

- 19. An integrated approach for hemicellulose extraction from forest residue :: BioResources [bioresources.cnr.ncsu.edu]

- 20. addi.ehu.es [addi.ehu.es]

- 21. tytlabs.co.jp [tytlabs.co.jp]

- 22. cellulosicbiomasslab.engr.ucr.edu [cellulosicbiomasslab.engr.ucr.edu]

- 23. osti.gov [osti.gov]

- 24. D-Xylose Sensing in Saccharomyces cerevisiae: Insights from D-Glucose Signaling and Native D-Xylose Utilizers - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Biochemical Pathways Involving D(+)-Xylose in Microbial Systems

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the core biochemical pathways for D(+)-Xylose utilization in microbial systems. It includes detailed descriptions of the enzymatic steps, summaries of quantitative data, experimental protocols for key assays, and visualizations of the metabolic and experimental workflows.

Core Metabolic Pathways of D-Xylose

Microorganisms have evolved several distinct pathways for the catabolism of D-xylose, the second most abundant sugar in lignocellulosic biomass.[1][2] Understanding these pathways is crucial for applications in metabolic engineering, biofuel production, and the synthesis of value-added chemicals.[3] The four primary pathways are the Oxidoreductase Pathway, the Isomerase Pathway, the Weimberg Pathway, and the Dahms Pathway.[4]

Oxidoreductase (XR-XDH) Pathway

Prevalent in eukaryotic microorganisms such as yeasts and filamentous fungi, this pathway involves a two-step conversion of D-xylose to D-xylulose.[1][4]

-

Step 1: D-Xylose to Xylitol (B92547): D-xylose is reduced to xylitol by xylose reductase (XR) , an enzyme that primarily utilizes NADPH as a cofactor, although some forms can also use NADH.[1]

-

Step 2: Xylitol to D-Xylulose: Xylitol is then oxidized to D-xylulose by xylitol dehydrogenase (XDH) , which is strictly dependent on NAD+.[1]

A key challenge in engineering this pathway into hosts like Saccharomyces cerevisiae is the cofactor imbalance between the NADPH-preferring XR and the NAD+-dependent XDH, which can lead to the accumulation of xylitol as a byproduct and a redox imbalance within the cell.[5]

-

Final Step: D-xylulose is subsequently phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) , which then enters the pentose (B10789219) phosphate (B84403) pathway (PPP).[1]

Caption: The Oxidoreductase pathway for D-xylose metabolism.

Isomerase (XI) Pathway

Typically found in prokaryotes, the isomerase pathway is a more direct route for converting D-xylose to D-xylulose.[1][4]

-

Step 1: D-Xylose to D-Xylulose: Xylose isomerase (XI) directly catalyzes the isomerization of D-xylose to D-xylulose.[1][4] This single-step conversion avoids the cofactor imbalance issues associated with the XR-XDH pathway.

-

Final Step: As with the oxidoreductase pathway, D-xylulose is phosphorylated to D-xylulose-5-phosphate by xylulokinase (XK) , feeding into the pentose phosphate pathway.[4]

This pathway has been a major focus for metabolic engineering efforts in yeast to improve ethanol (B145695) yields from xylose.[6]

Caption: The Isomerase pathway for D-xylose metabolism.

Oxidative Pathways: Weimberg and Dahms

These pathways are found in some prokaryotic microorganisms and represent an alternative route for xylose catabolism that does not involve phosphorylation in the initial steps.[4]

This pathway oxidizes D-xylose to α-ketoglutarate, an intermediate of the TCA cycle.[4]

-

D-Xylose → D-xylonolactone: Catalyzed by D-xylose dehydrogenase .[4]

-

D-xylonolactone → D-xylonate: Catalyzed by xylonolactonase .[4]

-

D-xylonate → 2-keto-3-deoxy-xylonate: Catalyzed by xylonate dehydratase .[4]

-

2-keto-3-deoxy-xylonate → α-ketoglutarate semialdehyde: Catalyzed by 2-keto-3-deoxy-xylonate dehydratase .[4]

-

α-ketoglutarate semialdehyde → α-ketoglutarate: Catalyzed by α-ketoglutarate semialdehyde dehydrogenase .[4]

Caption: The Weimberg pathway for D-xylose metabolism.

This pathway shares the initial steps with the Weimberg pathway but diverges at 2-keto-3-deoxy-xylonate.[4]

-

D-Xylose → D-xylonolactone → D-xylonate → 2-keto-3-deoxy-xylonate: Same as the Weimberg pathway.[4]

-

2-keto-3-deoxy-xylonate → Pyruvate + Glycolaldehyde (B1209225): Catalyzed by an aldolase .[4] Pyruvate enters central metabolism, while glycolaldehyde can be further metabolized.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Optimal growth and ethanol production from xylose by recombinant Saccharomyces cerevisiae require moderate D-xylulokinase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Attributes | Graphviz [graphviz.org]

- 5. academic.oup.com [academic.oup.com]

- 6. Production, purification and physicochemical characterization of D-xylose/glucose isomerase from Escherichia coli strain BL21 - PMC [pmc.ncbi.nlm.nih.gov]

D(+)-Xylose: A Versatile Precursor for Nucleotide and Amino Acid Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

D(+)-Xylose, a five-carbon aldose sugar, is the second most abundant carbohydrate in nature, primarily found in lignocellulosic biomass. While historically underutilized compared to glucose, recent advancements in metabolic engineering have positioned D-xylose as a valuable and sustainable precursor for the microbial production of high-value biomolecules, including nucleotides and amino acids. This technical guide provides a comprehensive overview of the metabolic pathways, experimental protocols, and quantitative data related to the synthesis of these essential cellular building blocks from D-xylose.

Core Metabolic Pathways: From D-Xylose to Essential Precursors

The conversion of D-xylose into precursors for nucleotide and amino acid biosynthesis primarily proceeds through its assimilation into the central carbon metabolism, leading to the Pentose (B10789219) Phosphate Pathway (PPP). Microorganisms employ several distinct pathways to catabolize D-xylose, with the most common being the isomerase and oxidoreductase pathways.

1. D-Xylose Utilization Pathways:

-

Isomerase Pathway: Predominantly found in bacteria, this pathway involves the direct conversion of D-xylose to D-xylulose by the enzyme xylose isomerase. D-xylulose is then phosphorylated to D-xylulose-5-phosphate by xylulokinase, which directly enters the Pentose Phosphate Pathway.[1][2]

-

Oxidoreductase Pathway: Common in yeasts and fungi, this two-step pathway first reduces D-xylose to xylitol (B92547) via xylose reductase, followed by the oxidation of xylitol to D-xylulose by xylitol dehydrogenase.[1][2] Subsequently, D-xylulose is phosphorylated to D-xylulose-5-phosphate.

Two other oxidative pathways, the Weimberg and Dahms pathways, are also present in some prokaryotes and offer alternative routes for xylose catabolism.[1][3]

2. The Pentose Phosphate Pathway (PPP): A Hub for Biosynthesis

D-xylulose-5-phosphate is a key intermediate that enters the non-oxidative branch of the PPP.[4] Through a series of reversible reactions catalyzed by transketolase and transaldolase, the PPP generates two crucial precursors:[4]

-

Ribose-5-phosphate (B1218738) (R5P): The direct precursor for the synthesis of purine (B94841) and pyrimidine (B1678525) nucleotides, which are the building blocks of DNA and RNA.[4]

-

Erythrose-4-phosphate (E4P): A precursor for the synthesis of aromatic amino acids, namely tryptophan, phenylalanine, and tyrosine, via the shikimate pathway.[4]

Quantitative Data on Amino Acid Production from D-Xylose

Metabolic engineering efforts have successfully enabled various microorganisms, particularly Corynebacterium glutamicum and Escherichia coli, to produce a range of amino acids from D-xylose with high titers and yields. The following tables summarize some of the reported quantitative data.

| Amino Acid | Microorganism | Titer (g/L) | Yield (g/g or mol/mol) | Reference |

| L-Glutamic Acid | Corynebacterium glutamicum GJ04 | 61.7 | 0.53 (from mixed sugars) | [5] |

| L-Lysine | Corynebacterium glutamicum | - | - | [6] |

| L-Ornithine | Corynebacterium glutamicum | - | - | [6] |

| Putrescine | Corynebacterium glutamicum | - | - | [6] |

| 1,5-Diaminopentane | Corynebacterium glutamicum DAP-Xyl2 | 103 | 0.32 (g/g) | [7] |

| L-Tyrosine | Corynebacterium glutamicum | 3.6 (from mixed sugars) | - | [8] |

| Anthranilate | Corynebacterium glutamicum | 5.9 (from mixed sugars) | - | [9] |

Note: Data for some amino acids were reported in studies focused on pathway engineering without providing specific titer or yield values from xylose alone.

Quantitative Data on Nucleotide Synthesis from D-Xylose

Direct quantitative data on the final titers and yields of specific nucleotides (ATP, GTP, CTP, UTP) produced from D-xylose as the sole carbon source is limited in publicly available literature. However, the flux of carbon from xylose towards nucleotide biosynthesis can be inferred from ¹³C-metabolic flux analysis (MFA) studies. These studies confirm that D-xylose is a significant contributor to the ribose-5-phosphate pool, the essential precursor for nucleotide synthesis. The intracellular concentrations of nucleotides in microorganisms grown on different carbon sources, including glucose, have been reported, providing a baseline for comparison.

| Nucleotide | Microorganism | Intracellular Concentration (mM) (on Glucose) | Reference |

| ATP | Escherichia coli | ~3 | [8] |

| GTP | Escherichia coli | - | [8] |

| UTP | Escherichia coli | - | [8] |

| CTP | Escherichia coli | - | - |

Further research employing targeted metabolomics and ¹³C-MFA with D-xylose as the labeled substrate is required to generate comprehensive quantitative tables for nucleotide production.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the study of D-xylose as a precursor for nucleotide and amino acid synthesis.

1. Construction of a Xylose-Utilizing Corynebacterium glutamicum Strain

This protocol describes the genetic engineering of C. glutamicum to enable the utilization of D-xylose by introducing the xylA and xylB genes from E. coli, encoding xylose isomerase and xylulokinase, respectively.[10][11]

a. Bacterial Strains, Plasmids, and Media:

-

C. glutamicum recipient strain (e.g., ATCC 13032)

-

E. coli strain for plasmid construction and propagation (e.g., DH5α)

-

Expression vector for C. glutamicum (e.g., pCRA1)

-

Luria-Bertani (LB) medium for E. coli cultivation

-

Nutrient-rich (A) medium and minimal medium (e.g., CgXII) for C. glutamicum cultivation, supplemented with appropriate antibiotics and carbon sources.

b. Gene Amplification and Plasmid Construction:

-

Amplify the xylA and xylB genes from the chromosomal DNA of E. coli K-12 using PCR with primers containing appropriate restriction sites.

-

Digest the PCR products and the expression vector with the corresponding restriction enzymes.

-

Ligate the digested genes into the expression vector under the control of a suitable promoter (e.g., the trc promoter).

-

Transform the ligation mixture into competent E. coli cells and select for positive clones on antibiotic-containing LB plates.

-

Verify the constructed plasmids by restriction analysis and DNA sequencing.

c. Transformation of C. glutamicum:

-

Prepare electrocompetent C. glutamicum cells.

-

Electroporate the constructed plasmids into the competent cells.

-

Plate the transformed cells on selective medium containing the appropriate antibiotic and D-xylose as the sole carbon source.

-

Incubate the plates to select for transformants capable of growing on xylose.

d. Verification of Xylose Utilization:

-

Cultivate the recombinant C. glutamicum strains in minimal medium with D-xylose as the sole carbon source.

-